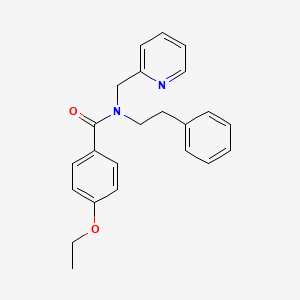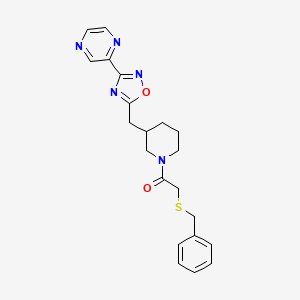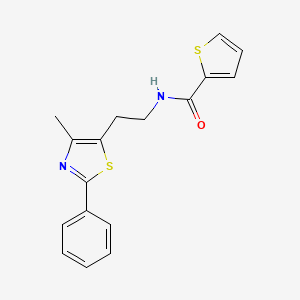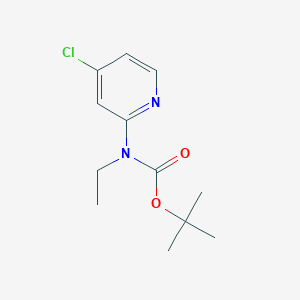
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide, also known as Y-27632, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi, in Japan. Since then, Y-27632 has been widely used in scientific research to investigate the role of ROCK in various biological processes.
Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation and Analysis
Non-aqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, including various benzamide derivatives. This method demonstrates the potential for detailed analysis and quality control of pharmaceutical compounds, indicating that similar techniques could be applicable for analyzing N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide and its related substances in a research or pharmaceutical setting (Ye et al., 2012).
Histone Deacetylase Inhibition
The discovery of specific benzamide derivatives as isotype-selective small molecule histone deacetylase (HDAC) inhibitors highlights the therapeutic potential in cancer treatment. These compounds block cancer cell proliferation and induce apoptosis, suggesting that structurally related compounds like N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide may also hold promise as anticancer agents (Zhou et al., 2008).
Synthesis and Chemical Properties
Research on the synthesis of related benzamide compounds and their improved processes can provide valuable insights into the chemical properties and potential synthetic routes for N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide. Such studies contribute to the understanding of reaction conditions that may affect product yield and purity, which is crucial for pharmaceutical applications (Dian, 2010).
Neuroleptic Activity
Benzamide derivatives have been explored for their potential neuroleptic (antipsychotic) activity, indicating the potential of N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide in neuroscience research. These compounds show promise in the treatment of psychosis and related disorders, suggesting a possible area of application for related benzamide compounds (Iwanami et al., 1981).
Photocatalytic Degradation
The photocatalytic degradation of pyridine and related compounds has been studied, which might be relevant for environmental applications of N-(4-chlorophenethyl)-3-(pyridin-2-yloxy)benzamide. Understanding the degradation pathways and products can provide insights into the environmental impact and potential remediation strategies for related compounds (Maillard-Dupuy et al., 1994).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-9-7-15(8-10-17)11-13-23-20(24)16-4-3-5-18(14-16)25-19-6-1-2-12-22-19/h1-10,12,14H,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCIXXYISNDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione](/img/structure/B2612913.png)

![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2612917.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2612918.png)
![(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2612919.png)



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)
![[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2612929.png)

